2-Pentadecanone, 1,1,1-trifluoro-
Description
Contextualization of Fluorinated Ketones within Modern Chemical Synthesis
Fluorinated ketones, particularly α-trifluoromethyl ketones, have emerged as a vital class of compounds in contemporary organic synthesis. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of ketones, the presence of a trifluoromethyl group adjacent to the carbonyl carbon significantly enhances its electrophilicity, making it a key synthon for a variety of chemical transformations.
The synthesis of fluorinated ketones has been a subject of extensive research, with numerous methods developed to introduce the trifluoromethyl moiety. These methods include the trifluoromethylation of carboxylic acid derivatives, aldehydes, and the use of organometallic reagents. researchgate.net For instance, a common approach involves the reaction of esters with a trifluoromethylating agent. beilstein-journals.org The development of efficient and selective fluorination and trifluoromethylation reactions remains an active area of research, driven by the increasing demand for complex fluorinated molecules in various scientific disciplines. researchgate.net
Significance of the Trifluoromethyl Moiety in Molecular Design and Reactivity
The trifluoromethyl (-CF3) group is a unique and powerful functional group in molecular design due to its distinct electronic properties and steric profile. Its high electronegativity, a result of the three fluorine atoms, imparts a strong electron-withdrawing inductive effect. This electronic influence is crucial in modifying the reactivity of nearby functional groups. For example, in 1,1,1-Trifluoropentadecan-2-one, the -CF3 group enhances the electrophilic character of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, 2-pentadecanone.
Furthermore, the trifluoromethyl group is known for its high lipophilicity, which can improve the solubility of molecules in nonpolar environments and facilitate their transport across biological membranes. This property is of particular interest in the design of bioactive compounds. The C-F bond is also exceptionally strong, contributing to the metabolic stability of molecules containing the -CF3 group. This increased stability is a desirable attribute in the development of pharmaceuticals and agrochemicals. Trifluoromethyl ketones are recognized as valuable synthetic targets for creating bioactive compounds. beilstein-journals.org
Structural Characteristics and Chemical Nomenclature of 1,1,1-Trifluoroalkyl Ketones
The general structure of a 1,1,1-trifluoroalkyl ketone is characterized by a trifluoromethyl group bonded to a carbonyl carbon, which is in turn bonded to an alkyl chain. In the case of 1,1,1-Trifluoropentadecan-2-one, the molecule consists of a fifteen-carbon chain (pentadecane). The carbonyl group is located at the second carbon position, and the first carbon is substituted with three fluorine atoms.
According to IUPAC nomenclature, the naming of ketones involves identifying the longest carbon chain containing the carbonyl group and replacing the "-e" suffix of the corresponding alkane with "-one". uiuc.eduyoutube.com The position of the carbonyl group is indicated by a number, starting from the end of the chain that gives the carbonyl carbon the lowest possible number. For 1,1,1-Trifluoropentadecan-2-one, the "pentadecan-" prefix indicates a 15-carbon chain, "-2-one" specifies the location of the carbonyl group, and "1,1,1-trifluoro-" denotes the three fluorine atoms on the first carbon.
Below is a table summarizing the structural and chemical information for 1,1,1-Trifluoropentadecan-2-one, with some properties estimated based on trends observed in similar long-chain fluorinated ketones.
| Property | Value |
| IUPAC Name | 1,1,1-Trifluoropentadecan-2-one |
| Molecular Formula | C15H27F3O |
| Molecular Weight | 280.37 g/mol |
| Structure | CH3(CH2)12C(=O)CF3 |
| CAS Number | Not available |
Note: Some properties are estimated due to the limited availability of experimental data for this specific compound.
For comparison, the properties of a shorter-chain analogue, 1,1,1-trifluorododecan-2-one, are presented in the table below. nih.gov
| Property | Value |
| IUPAC Name | 1,1,1-Trifluorododecan-2-one |
| Molecular Formula | C12H21F3O |
| Molecular Weight | 238.29 g/mol |
| CAS Number | 26902-72-7 |
Overview of Research Trajectories for Long-Chain Fluorinated Compounds
Research into long-chain fluorinated compounds, including ketones like 1,1,1-Trifluoropentadecan-2-one, is driven by their potential applications in materials science, surface chemistry, and biology. The unique properties conferred by the long alkyl chain combined with the fluorinated segment lead to amphiphilic behavior, making them of interest for the formation of self-assembled monolayers and other organized molecular structures.
Current research trajectories focus on several key areas:
Novel Synthetic Methodologies: Developing more efficient, selective, and environmentally benign methods for the synthesis of long-chain fluorinated ketones is a primary goal. This includes the exploration of new fluorinating and trifluoromethylating reagents and catalytic systems. researchgate.net
Physicochemical Property Elucidation: A thorough understanding of the physical and chemical properties of these compounds is essential for their application. This involves detailed studies of their phase behavior, surface activity, and reactivity.
Biological and Medicinal Applications: While much of the focus in medicinal chemistry has been on smaller fluorinated molecules, there is growing interest in the potential biological activities of long-chain fluorinated compounds. Their ability to interact with lipid membranes and other biological interfaces is a key area of investigation. Peptidyl fluoromethyl ketones, for instance, have been explored for their ability to inhibit certain enzymes. nih.gov
Materials Science Applications: The unique surface properties of long-chain fluorinated compounds make them attractive for the development of hydrophobic and oleophobic coatings, advanced lubricants, and functional materials for electronics and optics.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81123-99-1 |
|---|---|
Molecular Formula |
C15H27F3O |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
1,1,1-trifluoropentadecan-2-one |
InChI |
InChI=1S/C15H27F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(19)15(16,17)18/h2-13H2,1H3 |
InChI Key |
KHVKUGBUCSPTEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1 Trifluoropentadecan 2 One and Its Derivatives
Fluorination Techniques for Generating the 1,1,1-Trifluoro Group
The introduction of the trifluoromethyl group is a key step in the synthesis of 1,1,1-trifluoro-2-pentadecanone. Both electrophilic and nucleophilic trifluoromethylation methods are employed for this purpose.
Electrophilic Trifluoromethylation:
Electrophilic trifluoromethylation involves the reaction of an enolate or its equivalent with an electrophilic source of the "CF3+" group. Silyl (B83357) enol ethers of ketones are common substrates for this reaction. acs.org While early methods required harsh conditions, newer protocols utilize reagents like 5-trifluoromethyldibenzothiophenium tetrafluoroborate (B81430) mediated by tetrabutylammonium (B224687) difluorotriphenylstannate for efficient trifluoromethylation under mild conditions. acs.org Copper-catalyzed electrophilic trifluoromethylation of carbonyl compounds and their derivatives, such as enol ethers and enamines, is also a well-established method. rsc.org
Nucleophilic Trifluoromethylation:
Nucleophilic trifluoromethylation typically involves the reaction of a carbonyl compound or an ester with a nucleophilic trifluoromethylating agent. A straightforward method for the synthesis of trifluoromethyl ketones involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.orgbeilstein-journals.orgnih.gov This approach is attractive due to the low cost of fluoroform. beilstein-journals.orgbeilstein-journals.org The reaction is effective for a range of aromatic, aliphatic, and conjugated methyl esters. beilstein-journals.orgnih.gov
The Ruppert-Prakash reagent (TMSCF3) is another widely used nucleophilic trifluoromethylating agent for the direct trifluoromethylation of esters. beilstein-journals.org
Table 2: Comparison of Trifluoromethylation Protocols
| Protocol | Substrate | Reagent | Key Features | Reference |
|---|---|---|---|---|
| Electrophilic | Silyl Enol Ether | 5-Trifluoromethyldibenzothiophenium tetrafluoroborate | Mild reaction conditions | acs.org |
| Electrophilic | Carbonyl Compound | (bpy)Cu(CF3)3 | Copper-catalyzed | rsc.org |
| Nucleophilic | Ester | Fluoroform (HCF3), KHMDS | Uses inexpensive fluoroform | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Nucleophilic | Ester | TMSCF3 (Ruppert-Prakash reagent) | Widely used reagent | beilstein-journals.org |
Post-Synthetic Introduction of the Trifluoromethyl Moiety
The introduction of a trifluoromethyl group into a pre-existing molecular framework is a significant challenge in synthetic chemistry. For ketones, this transformation can be approached by targeting the α-position to the carbonyl group. One such method involves the conversion of a ketone into its corresponding vinyl triflate. In a novel approach, vinyl triflates can be transformed into α-trifluoromethylated ketones without the need for an external trifluoromethyl source. nih.gov This process is believed to proceed through a radical-mediated migration of the trifluoromethyl group from the triflate moiety to the α-carbon of the ketone. nih.gov
A more direct method for the α-trifluoromethylation of ketones involves the generation of an enolate or its equivalent, followed by reaction with an electrophilic trifluoromethylating agent. The direct generation of metal enolates from α-trifluoromethyl ketones has been shown to be challenging due to the potential for β-elimination. acs.org However, the use of titanium ate enolates has proven successful. These enolates can undergo radical trifluoromethylation to yield α-CF3 ketones in good yields. acs.org
Another effective strategy is the trifluoromethylation of silyl enol ethers, which are readily prepared from the parent ketone. organic-chemistry.org Copper-catalyzed trifluoromethylation of silyl enol ethers with electrophilic trifluoromethylating reagents like Togni's reagent provides a reliable route to α-trifluoromethyl ketones. organic-chemistry.org It is noteworthy that under certain conditions, O-trifluoromethylation can occur as a competing pathway, leading to the formation of alkenyl trifluoromethyl ethers. rsc.orgrsc.org
A dual nickel/photoredox catalysis system has also been developed for the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides to produce α-trifluoromethyl ketones under mild conditions. researchgate.netacs.orgfigshare.com While this is a synthetic route to the final product rather than a post-synthetic modification of a ketone, it highlights the diverse strategies available for accessing this important class of compounds.
Derivatization Strategies for Enhancing Molecular Complexity and Functionality
Synthesis of Enantiopure 1,1,1-Trifluoropentadecan-2-one and its Analogs
The synthesis of enantiopure 1,1,1-trifluoropentadecan-2-one and its derivatives, particularly the corresponding chiral alcohols and amines, is of significant interest. A primary strategy for accessing the enantiopure alcohol analog is the asymmetric reduction of the prochiral ketone.
Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful methods for this transformation. wikipedia.orgnih.gov Trifluoromethyl ketones, however, are known to be challenging substrates due to their electronic properties. rsc.org Despite this, highly efficient catalytic systems have been developed. For instance, iridium-based catalysts with f-amphol and f-ampha ligands have demonstrated excellent enantioselectivities (up to 99% ee) and high yields in the hydrogenation of trifluoromethyl ketones to the corresponding chiral secondary alcohols. rsc.org Similarly, tethered ruthenium(II)/TsDPEN catalysts are effective for the asymmetric transfer hydrogenation of such ketones. acs.org
Dynamic kinetic resolution (DKR) represents a more advanced strategy for the stereoconvergent synthesis of chiral alcohols. acs.org The Noyori-Ikariya asymmetric transfer hydrogenation has been successfully applied to the DKR of racemic α-CF3 aryl ketones, affording homochiral β-CF3 benzylic alcohols with excellent diastereo- and enantioselectivity. acs.org This method relies on the in situ epimerization of the ketone substrate, which can be challenging for α-CF3 ketones due to the risk of decomposition via fluoride (B91410) elimination. acs.org
The following table summarizes selected catalytic systems for the asymmetric reduction of trifluoromethyl ketones:
Table 1: Catalytic Systems for Asymmetric Reduction of Trifluoromethyl Ketones| Catalyst System | Reductant | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Iridium/f-amphol | H₂ | Aryl/Alkyl CF₃ Ketones | Up to 99% | rsc.org |
| Iridium/f-ampha | H₂ | Aryl/Alkyl CF₃ Ketones | Up to 99% | rsc.org |
| Tethered Ru(II)/TsDPEN | Formic Acid/Triethylamine | Aryl CF₃ Ketones | Up to 94% | acs.org |
| Noyori-Ikariya (DKR) | Formic Acid/Triethylamine | Racemic α-Aryl CF₃ Ketones | Up to 99.9% | acs.org |
Enzymatic methods also provide a powerful alternative for obtaining enantiopure analogs. The resolution of racemic secondary alcohols, including those with trifluoromethyl groups, can be achieved through lipase-catalyzed enantioselective alcoholysis of their esters. nih.gov For example, porcine pancreatic lipase (B570770) has been used for the resolution of racemic 2,2,2-trifluoro-1-(9-anthryl)ethanol. nih.gov Furthermore, enantiopure α-trifluoromethyl amines can be synthesized through the enzymatic resolution of their racemic precursors, which are derived from the corresponding ketones. researchgate.netresearchgate.net
Stereoselective Modifications and Functional Group Interconversions
The carbonyl group of 1,1,1-trifluoropentadecan-2-one is a key site for stereoselective modifications and functional group interconversions. The most prominent of these is the stereoselective reduction to the corresponding alcohol, as detailed in the previous section. These reductions are highly stereoselective, with the choice of catalyst and conditions dictating the absolute configuration of the resulting chiral center. rsc.orgacs.orgacs.org
Functional group interconversion can be achieved by first converting the ketone into an imine. The resulting trifluoromethyl-substituted ketimine can then undergo catalytic enantioselective reduction to furnish chiral α-trifluoromethyl amines. nih.gov This two-step sequence effectively transforms the ketone into a valuable chiral amine building block.
The following table provides examples of stereoselective reductions of trifluoromethyl ketones, which is a key modification of this class of compounds:
Table 2: Examples of Stereoselective Reduction of Trifluoromethyl Ketones| Substrate | Catalyst/Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| 2,2,2-Trifluoroacetophenone | Ir/f-amphol, H₂ | (R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol | Up to 99% ee | rsc.org |
| Biaryl trifluoromethyl ketone | Ir/f-ampha, H₂ | Chiral biaryl trifluoromethyl alcohol | 97% ee | rsc.org |
| ortho-Trifluoromethyl acetophenone | Tethered Ru(II)/TsDPEN, HCOOH/NEt₃ | Chiral trifluoromethyl alcohol | 69% ee | acs.org |
| Racemic α-aryl-α-CF₃-ketone | Noyori-Ikariya catalyst, HCOOH/NEt₃ (DKR) | syn-β-CF₃ benzylic alcohol | Up to 99.9% ee, >99:1 dr | acs.org |
The synthesis of α-trifluoromethyl ketones from other functional groups, such as the trifluoroacetylation of enolizable carboxylic acids or the reaction of organomagnesium reagents with esters, also falls under the broader category of functional group interconversions in the synthesis of these target molecules. organic-chemistry.org These methods provide alternative pathways to access the trifluoromethyl ketone core structure from different starting materials.
Advanced Spectroscopic and Chromatographic Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. For 2-Pentadecanone, 1,1,1-trifluoro-, a suite of advanced NMR techniques is essential to fully characterize its complex structure, including the influential trifluoromethyl group.
High-Resolution ¹⁹F NMR for Fluorine Environment Characterization
The presence of fluorine atoms makes ¹⁹F NMR a critical technique for characterizing 2-Pentadecanone, 1,1,1-trifluoro-. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are spread over a wide range, making it an excellent probe for the local electronic environment. The trifluoromethyl group (-CF₃) in this molecule is expected to exhibit a single resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent.
The chemical shift of the -CF₃ group is influenced by the electron-withdrawing nature of the adjacent carbonyl group. Typically, trifluoromethyl ketones show ¹⁹F chemical shifts in the range of -70 to -80 ppm relative to a standard such as CFCl₃. The precise chemical shift for 2-Pentadecanone, 1,1,1-trifluoro- provides a key identifier for the compound and can be sensitive to solvent effects and the presence of any intermolecular interactions.
| Parameter | Expected Value Range | Information Gained |
| ¹⁹F Chemical Shift (δ) | -70 to -80 ppm | Electronic environment of the trifluoromethyl group |
| Coupling Constants | Not applicable (singlet) | Confirms the equivalence of the three fluorine atoms |
This table presents hypothetical expected values based on known data for similar trifluoromethyl ketones.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment
To unambiguously assign all the proton (¹H) and carbon (¹³C) signals in the long aliphatic chain of 2-Pentadecanone, 1,1,1-trifluoro-, multidimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For the pentadecanoyl chain, COSY would show correlations between adjacent methylene (B1212753) (-CH₂-) groups, allowing for a sequential walk along the carbon backbone, starting from the protons alpha to the carbonyl group and extending to the terminal methyl group.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the ¹H chemical shift to the ¹³C chemical shift of the carbon it is attached to. This is crucial for assigning the carbon signals of the long alkyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon (C=O) and the carbon of the trifluoromethyl group (-CF₃). For instance, the protons on the carbon alpha to the carbonyl group (C3) would show an HMBC correlation to the carbonyl carbon (C2) and the trifluoromethyl carbon (C1).
| ¹H Signal | ¹³C Signal | COSY Correlations | HMBC Correlations |
| H-3 (-CH₂-) | C-3 | H-4 | C-1, C-2, C-4, C-5 |
| H-4 (-CH₂-) | C-4 | H-3, H-5 | C-2, C-3, C-5, C-6 |
| ... | ... | ... | ... |
| H-15 (-CH₃) | C-15 | H-14 | C-13, C-14 |
This is a representative table illustrating the expected correlations for the initial part of the alkyl chain.
Dynamic NMR Studies for Conformational and Tautomeric Equilibrium Analysis
While less common for a simple aliphatic ketone, dynamic NMR (DNMR) could be employed to study any conformational restrictions or equilibria present in 2-Pentadecanone, 1,1,1-trifluoro-. For instance, at very low temperatures, the rotation around certain bonds in the long alkyl chain might become slow on the NMR timescale, leading to the broadening or splitting of signals.
Furthermore, ketones can exist in equilibrium with their enol tautomers. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of the enol form. DNMR studies, particularly in different solvents, could quantify the keto-enol equilibrium and the kinetics of the tautomerization process, providing valuable thermodynamic and mechanistic insights.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its mass-to-charge ratio and that of its fragments.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of 2-Pentadecanone, 1,1,1-trifluoro-. By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), the elemental composition of the molecule can be determined. This allows for the differentiation between compounds with the same nominal mass but different chemical formulas.
| Parameter | Value |
| Molecular Formula | C₁₅H₂₇F₃O |
| Monoisotopic Mass | 280.2014 |
| Average Mass | 280.373 |
This table provides the calculated molecular formula and masses for 2-Pentadecanone, 1,1,1-trifluoro-.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is instrumental in elucidating the structure of the molecule by analyzing its fragmentation pathways. For 2-Pentadecanone, 1,1,1-trifluoro-, characteristic fragmentation patterns are expected under techniques like electron ionization (EI) or collision-induced dissociation (CID).
A primary fragmentation pathway for ketones is alpha-cleavage , where the bond adjacent to the carbonyl group breaks. In this case, two alpha-cleavages are possible:
Cleavage between C1 and C2, leading to the loss of the trifluoromethyl radical (•CF₃) and the formation of a C₁₄H₂₇O⁺ acylium ion.
Cleavage between C2 and C3, resulting in the formation of a stable trifluoroacetyl cation (CF₃CO⁺) and the loss of a tridecyl radical (•C₁₃H₂₇).
Another common fragmentation for long-chain ketones is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by the cleavage of the beta-bond, resulting in the loss of a neutral alkene.
The analysis of the relative abundances of these and other fragment ions in the MS/MS spectrum provides a detailed fingerprint of the molecule's structure.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 280.2 | 211.2 | •CF₃ | Alpha-cleavage (C1-C2) |
| 280.2 | 97.0 | •C₁₃H₂₇ | Alpha-cleavage (C2-C3) |
| 280.2 | Varies | C₁₂H₂₄ | McLafferty Rearrangement |
This table outlines the major expected fragmentation pathways for 2-Pentadecanone, 1,1,1-trifluoro- in a tandem mass spectrometry experiment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Pentadecanone, 1,1,1-trifluoro-. It is an indispensable tool for both assessing the purity of synthesized batches and for monitoring the progress of reactions in complex mixtures. hidenanalytical.com
In the context of purity assessment, GC-MS allows for the separation of 2-Pentadecanone, 1,1,1-trifluoro- from starting materials, byproducts, and residual solvents. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for each component. This allows for confident identification and quantification of any impurities present. For instance, in the synthesis of trifluoromethyl ketones, GC-MS is routinely used to confirm the identity of the desired product and to quantify its purity. beilstein-journals.org
Furthermore, GC-MS is a powerful technique for real-time or near-real-time reaction monitoring. hidenanalytical.com By taking aliquots from a reaction mixture at various time points and analyzing them by GC-MS, researchers can track the consumption of reactants and the formation of products. This provides invaluable kinetic and mechanistic insights into the chemical transformation. For example, in the synthesis of trifluoromethyl ketones via nucleophilic trifluoromethylation, GC-MS can be employed to optimize reaction conditions such as temperature, reaction time, and catalyst loading by monitoring the conversion of the starting ester and the yield of the desired ketone. beilstein-journals.org The fragmentation pattern observed in the mass spectrum can also help in the identification of transient intermediates or unexpected side products, aiding in a deeper understanding of the reaction mechanism.
A typical GC-MS analysis of a reaction mixture for the synthesis of a trifluoromethyl ketone might show the disappearance of the starting material peak and the appearance of the product peak at a specific retention time. The mass spectrum of the product peak would exhibit characteristic fragments, such as the loss of the trifluoromethyl group ([M-CF3]+), which is a common fragmentation pathway for such compounds. beilstein-journals.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule. Both methods probe the vibrational modes of a molecule, which are specific to its structure and bonding.
Characteristic Absorption Bands of Ketone and Trifluoromethyl Groups
The IR spectrum of 2-Pentadecanone, 1,1,1-trifluoro- is dominated by strong absorption bands corresponding to the carbonyl (C=O) and trifluoromethyl (CF3) groups. The C=O stretching vibration in ketones typically appears in the region of 1700-1725 cm⁻¹. libretexts.orgpressbooks.publibretexts.orgvscht.cz For saturated open-chain ketones, this band is often observed around 1715 cm⁻¹. libretexts.orgpressbooks.pub The presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl can shift this absorption to a higher wavenumber.
The trifluoromethyl group gives rise to several characteristic absorption bands in the IR spectrum. Strong C-F stretching vibrations are typically observed in the region of 1100-1350 cm⁻¹. These bands are often intense and can be a clear indicator of the presence of a trifluoromethyl group.
Raman spectroscopy, while also probing vibrational modes, provides complementary information. aps.org The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. The C-F stretching modes of the trifluoromethyl group are also Raman active. By analyzing both the IR and Raman spectra, a more complete picture of the vibrational properties and functional group composition of 2-Pentadecanone, 1,1,1-trifluoro- can be obtained.
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Reference |
| Ketone (C=O) | IR | 1700-1725 | libretexts.orgpressbooks.publibretexts.orgvscht.cz |
| Trifluoromethyl (C-F) | IR | 1100-1350 | |
| Ketone (C=O) | Raman | Variable | aps.org |
| Trifluoromethyl (C-F) | Raman | Variable | aps.org |
In Situ Spectroscopic Monitoring of Chemical Reactions
The synthesis of 2-Pentadecanone, 1,1,1-trifluoro- can be monitored in real-time using in situ spectroscopic techniques such as IR and Raman spectroscopy. nih.gov This allows for the continuous tracking of reactant consumption and product formation without the need for sampling and offline analysis. For instance, during the trifluoromethylation of an ester to form the corresponding ketone, the decrease in the intensity of the ester carbonyl absorption band (typically around 1735 cm⁻¹) and the simultaneous increase in the intensity of the ketone carbonyl band (around 1720 cm⁻¹) can be monitored by in situ IR spectroscopy. pressbooks.pub This provides valuable kinetic data and allows for precise determination of the reaction endpoint. asahilab.co.jp
Similarly, in situ Raman spectroscopy can be employed to follow the reaction progress. Changes in the characteristic Raman bands of the reactants and products can be monitored over time to understand the reaction kinetics and mechanism. The ability to monitor reactions in real-time under actual process conditions is a significant advantage for process optimization and control.
Advanced Chromatographic Techniques for Separation Science
Chromatographic techniques are essential for the separation, isolation, and purification of 2-Pentadecanone, 1,1,1-trifluoro- from reaction mixtures and for the determination of its enantiomeric purity.
Chiral Chromatography for Enantiomeric Excess Determination
Since 2-Pentadecanone, 1,1,1-trifluoro- possesses a chiral center at the carbon atom bearing the carbonyl group, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.essigmaaldrich.com This is particularly crucial in fields where the biological activity of a compound is stereospecific. polyu.edu.hknih.gov
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. Common detectors used in conjunction with chiral HPLC include UV and circular dichroism (CD) detectors. uma.es The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
| Technique | Principle | Application | Reference |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers to determine enantiomeric excess. | uma.essigmaaldrich.com |
Preparative Chromatography for Compound Isolation and Purification
Once a synthetic route to 2-Pentadecanone, 1,1,1-trifluoro- has been established, preparative chromatography is employed to isolate and purify the compound on a larger scale. nih.govnih.gov Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for obtaining high-purity samples of the target compound. nih.govnih.gov
In preparative HPLC, a larger column is used compared to analytical HPLC to accommodate larger sample loads. The goal is to separate the desired product from any unreacted starting materials, byproducts, and other impurities. The fractions containing the pure compound are collected, and the solvent is then removed to yield the purified 2-Pentadecanone, 1,1,1-trifluoro-. The purity of the isolated compound is then typically verified by analytical techniques such as GC-MS and analytical HPLC. Other techniques like flash chromatography can also be utilized for purification, offering a rapid and cost-effective method for isolating compounds with high purity. mdpi.com
Theoretical and Computational Investigations
Computational Elucidation of Reaction Mechanisms
There are no published computational studies that elucidate the mechanisms of reactions involving 2-Pentadecanone, 1,1,1-trifluoro-, such as its synthesis, degradation, or participation in chemical transformations.
Due to the absence of this specific scientific data, the generation of a detailed and scientifically accurate article as per the requested outline is not feasible at this time.
Transition State Calculations for Reaction Energy Barriers
The determination of reaction energy barriers is crucial for understanding the kinetics of a chemical transformation. For a compound like 2-Pentadecanone, 1,1,1-trifluoro-, transition state calculations, primarily using Density Functional Theory (DFT), would be the method of choice. These calculations provide detailed insights into the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and then calculating its energy relative to the ground states of the reactants and products. The energy difference between the transition state and the reactants defines the activation energy barrier.
Methodology for Transition State Calculations:
A typical computational workflow for determining the reaction energy barriers for a reaction involving 2-Pentadecanone, 1,1,1-trifluoro- would involve the following steps:
Selection of a DFT Functional and Basis Set: The choice of the DFT functional and basis set is critical for obtaining accurate results. A variety of functionals, such as B3LYP or M06-2X, are commonly used for organic reactions. The basis set, for instance, 6-311+G(d,p), would be selected to provide a good balance between computational cost and accuracy.
Geometry Optimization: The three-dimensional structures of the reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.
Transition State Search: Algorithms such as the Berny optimization or quadratic synchronous transit (QST) methods (QST2, QST3) are used to locate the exact geometry of the transition state.
Frequency Analysis: A frequency calculation is performed on the optimized structures. A stable minimum (reactant or product) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions.
Energy Calculation: Single-point energy calculations with a larger basis set are often performed on the optimized geometries to obtain more accurate energy values.
For reactions of 2-Pentadecanone, 1,1,1-trifluoro-, such as nucleophilic addition to the carbonyl group, these calculations would elucidate the energy barrier for the formation of the tetrahedral intermediate. The high electrophilicity of the carbonyl carbon, due to the electron-withdrawing trifluoromethyl group, is expected to result in a lower activation energy barrier for nucleophilic attack compared to its non-fluorinated analog, 2-pentadecanone.
A hypothetical reaction coordinate diagram for the nucleophilic addition to 2-Pentadecanone, 1,1,1-trifluoro- is presented below.
Table 1: Hypothetical Energy Profile for Nucleophilic Addition
| Species | Relative Energy (kcal/mol) |
| Reactants (Ketone + Nucleophile) | 0.0 |
| Transition State | ΔG‡ |
| Tetrahedral Intermediate | ΔG_intermediate |
| Product | ΔG_rxn |
Note: The values in this table are illustrative and would need to be determined through specific DFT calculations.
Prediction of Regio- and Stereoselectivity in Chemical Transformations
Computational chemistry is a powerful tool for predicting the regioselectivity (where a reaction occurs) and stereoselectivity (the preferred spatial arrangement of atoms in the product) of chemical reactions. For a molecule like 2-Pentadecanone, 1,1,1-trifluoro-, which has multiple potentially reactive sites and can form chiral centers, these predictions are highly valuable.
Prediction of Regioselectivity:
Reactions involving 2-Pentadecanone, 1,1,1-trifluoro- could exhibit regioselectivity, for example, in enolate formation. The carbonyl group activates the α-protons on both the methyl and methylene (B1212753) sides. While the trifluoromethyl group significantly increases the acidity of the adjacent methylene protons, computational methods can quantify this effect.
Methods for Predicting Regioselectivity:
Fukui Functions and Dual Descriptors: These concepts, derived from DFT, are used to predict the local reactivity of different sites within a molecule. By calculating the Fukui functions for nucleophilic and electrophilic attack, one can identify the atoms most susceptible to reaction. researchgate.net
Transition State Energy Comparison: The most direct method for predicting regioselectivity is to calculate the activation energy barriers for all possible reaction pathways. The pathway with the lowest energy barrier will be the kinetically favored one, and its corresponding product will be the major regioisomer.
For instance, in the deprotonation of 2-Pentadecanone, 1,1,1-trifluoro-, two possible enolates can be formed. DFT calculations would be used to determine the transition state energies for the removal of a proton from the C1 (methyl) and C3 (methylene) positions. The lower transition state energy would indicate the preferred site of deprotonation and thus the major regioisomer of the enolate.
Prediction of Stereoselectivity:
If a reaction involving 2-Pentadecanone, 1,1,1-trifluoro- creates a new chiral center, computational methods can predict the stereochemical outcome (i.e., the ratio of enantiomers or diastereomers). A common example would be the reduction of the carbonyl group to a secondary alcohol.
Methods for Predicting Stereoselectivity:
Modeling with Chiral Reagents/Catalysts: If a chiral reagent or catalyst is used, the computational model must include this species. The transition states for the formation of both possible stereoisomers (e.g., R and S) are located and their energies are calculated.
Analysis of Non-Covalent Interactions: In many stereoselective reactions, subtle non-covalent interactions (such as steric hindrance, hydrogen bonding, or dispersion forces) in the transition state determine the stereochemical outcome. Accurate computational models can capture these interactions.
The predicted enantiomeric excess (ee) or diastereomeric ratio (dr) can be calculated from the difference in the Gibbs free energies of the competing transition states (ΔΔG‡) using the following equation:
ee or dr = (k_major - k_minor) / (k_major + k_minor) * 100%
where the ratio of the rate constants (k_major / k_minor) is related to ΔΔG‡ by the Eyring equation.
Table 2: Illustrative Data for Stereoselectivity Prediction
| Transition State | Relative Gibbs Free Energy (ΔΔG‡) (kcal/mol) | Predicted Product Ratio (Major:Minor) |
| TS leading to Major Stereoisomer | 0.0 | - |
| TS leading to Minor Stereoisomer | 1.5 | 92 : 8 |
Note: This table provides a hypothetical example of how computational data can be used to predict stereoselectivity. The actual values would depend on the specific reaction and computational model.
While specific computational studies on 2-Pentadecanone, 1,1,1-trifluoro- are not readily found, the application of these established theoretical and computational methodologies would provide significant insights into its reactivity, guiding synthetic efforts and deepening the understanding of its chemical behavior.
Future Research Directions and Interdisciplinary Perspectives
Sustainable and Green Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 1,1,1-trifluoro-2-pentadecanone, research is anticipated to move beyond traditional, often harsh, synthesis methods towards greener alternatives.
Development of Catalytic and Solvent-Free Methodologies
The development of catalytic and solvent-free reaction conditions is a cornerstone of green chemistry. Future research will likely focus on novel catalytic systems that can efficiently mediate the synthesis of 1,1,1-trifluoro-2-pentadecanone while minimizing waste and energy consumption.
One promising avenue is the use of dual nickel/photoredox catalysis systems, which have been successfully employed for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides to afford α-trifluoromethyl ketones under mild, visible-light-induced conditions. acs.org This approach avoids the need for strong bases and operates at ambient temperatures, making it an attractive option for the synthesis of long-chain trifluoromethyl ketones.
Another area of exploration is the use of fluoroarenes to mediate the trifluoromethylation of carboxylic acids, providing a metal-free and safe protocol that can operate in both batch and continuous flow systems without the need for external additives. nih.gov Furthermore, methods involving the direct synthesis from (hetero)arylacetylenes using a silver-catalyzed protocol with the Langlois reagent (CF3SO2Na) and molecular oxygen present additional catalytic pathways to α-trifluoromethyl ketones. researchgate.net A patent for the preparation of 1,1,1-trifluoro-2-butanone (B1295871) describes an ester exchange decarbonylation reaction in the presence of anhydrous methanesulfonic acid, suggesting another potential catalytic route for related compounds. google.com
The table below summarizes potential catalytic methodologies for the synthesis of trifluoromethyl ketones, which could be adapted for 1,1,1-trifluoro-2-pentadecanone.
| Catalytic Method | Key Features | Potential Advantages for 1,1,1-Trifluoro-2-pentadecanone Synthesis |
| Dual Nickel/Photoredox Catalysis | Mild conditions (visible light, ambient temperature), no strong base required. acs.org | High functional group tolerance, suitable for complex molecules. |
| Fluoroarene-Mediated Trifluoromethylation | Metal-free, safe, operates in batch and continuous flow. nih.gov | Avoids metal contamination, scalable process. |
| Silver-Catalyzed Oxytrifluoromethylation | Utilizes readily available starting materials (alkynes). researchgate.net | Direct functionalization of a carbon-carbon triple bond. |
| Ester Exchange Decarbonylation | Acid-catalyzed reaction. google.com | Potentially applicable to long-chain esters. |
This table is generated based on existing research on trifluoromethyl ketones and represents potential future applications for the specific synthesis of 1,1,1-trifluoro-2-pentadecanone.
Utilization of Biocatalytic Approaches
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govresearchgate.net The use of enzymes can lead to the production of enantiomerically pure compounds under mild reaction conditions. nih.gov
Recent advancements have demonstrated the potential of enzymes in catalyzing reactions involving trifluoromethyl groups. For instance, a nonheme iron enzyme has been shown to generate trifluoromethyl radicals from hypervalent iodine(III) reagents, enabling enantioselective alkene trifluoromethylation. acs.org This opens the door to exploring enzymatic pathways for the synthesis of chiral trifluoromethyl ketones. Lipases, known for their broad substrate scope and stability, are another class of enzymes that could be investigated for the kinetic resolution of racemic precursors to 1,1,1-trifluoro-2-pentadecanone. nih.gov
Future research in this area will likely focus on:
Screening for and engineering enzymes (e.g., ketoreductases, lipases) that can act on long-chain substrates like those required for 1,1,1-trifluoro-2-pentadecanone synthesis.
Immobilization of enzymes to enhance their stability and reusability, making the process more economically viable. nih.gov
Advanced Applications in Nanoscience and Optoelectronics
While direct applications of 1,1,1-trifluoro-2-pentadecanone in nanoscience and optoelectronics are not yet established, its unique molecular structure suggests potential for future exploration in these fields. The combination of a long, flexible alkyl chain and a polar, electron-withdrawing trifluoromethyl ketone group could lead to interesting self-assembly behaviors and electronic properties.
The long aliphatic chain could drive the formation of self-assembled monolayers (SAMs) on various substrates, with the trifluoromethyl groups exposed at the surface. Such surfaces could exhibit unique wetting and tribological properties. In the realm of optoelectronics, the strong dipole moment associated with the trifluoromethyl ketone moiety could be harnessed in the design of new materials. For instance, the rational design of fluorinated 2D polymer films with donor-acceptor architectures has been shown to result in materials with multilevel memory behavior suitable for neuromorphic computing. nih.gov While speculative, it is conceivable that long-chain trifluoromethyl ketones could be incorporated into similar supramolecular structures or liquid crystalline phases, where their properties could be tuned for specific electronic or optical applications. nsf.gov
Future research could investigate:
The self-assembly of 1,1,1-trifluoro-2-pentadecanone on surfaces to create functional interfaces.
The incorporation of this molecule into liquid crystal or polymer matrices to study its effect on the material's electronic and optical properties.
Theoretical modeling of the electronic structure and potential for charge transport in aggregates or films of 1,1,1-trifluoro-2-pentadecanone and its derivatives.
Rational Design of Derivatives with Tunable Properties
The structure of 1,1,1-trifluoro-2-pentadecanone serves as a versatile platform for the rational design of new molecules with tailored properties. By modifying the alkyl chain or the ketone functionality, a wide range of derivatives with specific applications can be envisioned.
For example, trifluoromethyl ketones are known to be potent inhibitors of various enzymes, including proteases and hydrolases, due to the electrophilic nature of the carbonyl carbon which can form stable hemiketal or hemithioketal adducts with active site residues. nih.govresearchgate.net The long alkyl chain of 1,1,1-trifluoro-2-pentadecanone could be functionalized to target specific enzymes, potentially leading to the development of new therapeutic agents.
Furthermore, the principles of rational design can be applied to create novel fluorescent probes. By incorporating fluorophores into the molecular structure, it is possible to develop sensors for various biological and environmental targets. rsc.org The design of fluorogenic RNA-based sensors, for instance, has demonstrated the power of combining molecular recognition with fluorescence signaling. nih.gov
Key areas for future research in the rational design of derivatives include:
Synthesis of a library of derivatives with varying chain lengths and functional groups.
Computational modeling to predict the binding affinities of these derivatives to specific biological targets.
Development of derivatives with tunable photophysical properties for applications in sensing and imaging. rsc.org
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with unprecedented speed and accuracy. research.googleulster.ac.ukresearchgate.net For a molecule like 1,1,1-trifluoro-2-pentadecanone, ML models can be employed in several ways to accelerate research and discovery.
ML algorithms can be trained on existing data to predict the properties of novel, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis and testing. research.google This approach has been successfully used to predict the fluorination strength of electrophilic fluorinating reagents and can be extended to predict other properties such as bioactivity, toxicity, and material characteristics. rsc.orgrsc.org
In the context of synthesis, ML models can help optimize reaction conditions, predict the outcomes of different synthetic routes, and even suggest novel pathways for the synthesis of 1,1,1-trifluoro-2-pentadecanone and its derivatives. research.google By analyzing vast datasets of chemical reactions, these models can identify subtle patterns and correlations that may not be apparent to human researchers.
Future interdisciplinary research will likely involve:
The development of robust ML models to predict the physicochemical and biological properties of long-chain trifluoromethyl ketones.
The use of AI-driven retrosynthesis tools to design efficient and sustainable synthetic routes.
The creation of closed-loop systems where AI algorithms design experiments, which are then performed by automated robotic platforms, and the results are fed back to the AI to refine its models.
The table below outlines the potential applications of machine learning in the study of 1,1,1-trifluoro-2-pentadecanone.
| Application of Machine Learning | Description | Potential Impact |
| Property Prediction | Predicting physicochemical properties, bioactivity, and material characteristics of derivatives. research.googleulster.ac.uk | Accelerates the discovery of new functional molecules. |
| Reaction Optimization | Optimizing reaction conditions (e.g., catalyst, solvent, temperature) for synthesis. | Improves reaction yields and reduces development time. |
| Retrosynthesis | Designing novel and efficient synthetic routes. research.google | Facilitates the sustainable production of the compound and its derivatives. |
| High-Throughput Screening Analysis | Analyzing large datasets from experimental screens to identify structure-activity relationships. | Enhances the efficiency of drug discovery and materials development. |
This table is generated based on the current state of machine learning in chemistry and its potential application to the compound of interest.
Q & A
Q. What are the established synthetic methodologies for trifluorinated ketones, and how can they be adapted for 2-Pentadecanone, 1,1,1-trifluoro-?
- Methodological Answer: Trifluorinated ketones are typically synthesized via fluorination of diketones or β-ketoesters using trifluoromethylating agents like (CF₃)₂Hg or CF₃SiMe₃. For example, 1,1,1-trifluoro-2,4-pentanedione is prepared by reacting acetylacetone with trifluoroacetic anhydride under controlled conditions . Adapting this to 2-Pentadecanone would require optimizing reaction temperatures and solvent systems (e.g., chloroform or THF) to accommodate the longer alkyl chain. Key challenges include minimizing side reactions (e.g., over-fluorination) and ensuring regioselectivity. Purity is verified via GC-MS and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How are trifluorinated ketones characterized spectroscopically, and what spectral signatures distinguish them?
- Methodological Answer:
- ¹⁹F NMR : A singlet near -75 ppm confirms the presence of CF₃ groups .
- IR Spectroscopy : Strong absorption bands at ~1,150–1,250 cm⁻¹ (C-F stretching) and ~1,650–1,750 cm⁻¹ (C=O stretching) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 154 for 1,1,1-trifluoro-2,4-pentanedione) and fragmentation patterns validate structural integrity .
Q. What are the primary applications of trifluorinated ketones in coordination chemistry?
- Methodological Answer: Trifluorinated diketones act as ligands for metal complexes due to their strong electron-withdrawing effects. For instance, 1,1,1-trifluoro-2,4-pentanedione forms stable copper(II) complexes with dinitrogen ligands (e.g., Bipy, Phen), characterized by UV-Vis spectroscopy (λmax ~600 nm for d-d transitions) and thermal analysis (decomposition >200°C) . These complexes are studied for solvatochromic behavior and catalytic potential .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the reactivity of trifluorinated ketones in nucleophilic additions?
- Methodological Answer: The electron-withdrawing CF₃ group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like Grignard reagents. Solvent polarity modulates reaction rates: polar aprotic solvents (e.g., DMF) stabilize transition states, while nonpolar solvents (e.g., hexane) reduce side reactions. For example, 1,1,1-trifluoro-2,4-pentanedione reacts with amines in chloroform to form Schiff bases, monitored by ¹H NMR (disappearance of carbonyl proton at δ 6.2 ppm) . Computational studies (DFT) predict regioselectivity in unsymmetrical trifluorinated ketones .
Q. What experimental strategies resolve discrepancies in spectroscopic data for trifluorinated ketone derivatives?
- Methodological Answer: Discrepancies often arise from tautomerism or impurities. For example, 1,1,1-trifluoro-2,4-pentanedione exists in keto-enol equilibrium, confirmed by variable-temperature NMR. To address this:
- Low-Temperature NMR : Suppresses tautomer interconversion, resolving enolic (δ 5.8 ppm) and keto (δ 3.2 ppm) protons .
- X-ray Crystallography : Provides definitive structural evidence (e.g., bond lengths: C=O ~1.21 Å, C-F ~1.33 Å) .
- Cross-Validation : Compare IR, MS, and elemental analysis to rule out impurities .
Q. How can computational chemistry predict the stability and reactivity of trifluorinated ketones in metal-organic frameworks (MOFs)?
- Methodological Answer: Density Functional Theory (DFT) calculates ligand binding energies and frontier molecular orbitals. For example, the HOMO-LUMO gap of 1,1,1-trifluoro-2,4-pentanedione (~5.2 eV) predicts strong metal-ligand charge transfer in hafnium complexes . Molecular dynamics simulations model solvent effects on MOF crystallization, guiding experimental conditions (e.g., solvent choice: acetonitrile vs. ethanol) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
